4,5-Dichloro-2-methylbenzenesulfonamide
Description
Properties
Molecular Formula |
C7H7Cl2NO2S |
|---|---|
Molecular Weight |
240.098 |
IUPAC Name |
4,5-dichloro-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C7H7Cl2NO2S/c1-4-2-5(8)6(9)3-7(4)13(10,11)12/h2-3H,1H3,(H2,10,11,12) |
InChI Key |
FSPSEOYILVOHJM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
N-tert-Butyl-4,5-dichloro-2-methylbenzenesulfonamide (3b)
Key Differences from Parent Compound :
- Enhanced lipophilicity compared to the parent compound, which may improve membrane permeability in biological systems.
N-(3-(1H-Imidazol-1-yl)propyl)-4,5-dichloro-2-methylbenzenesulfonamide
Key Differences from Parent Compound :
- Higher reactivity due to the imidazole’s lone pairs, which may also contribute to its toxicity profile.
Comparative Data Table
Research Findings and Implications
- Synthetic Efficiency : The tert-butyl derivative (3b) is synthesized in moderate yield (69%), suggesting room for optimization in coupling reactions .
- Biological Relevance : The imidazole derivative’s hazards (e.g., H315) highlight the trade-off between enhanced bioactivity and safety risks, necessitating careful handling in drug development .
- Structure-Activity Relationships (SAR) :
- Bulky substituents (e.g., tert-butyl) improve metabolic stability but may reduce target binding affinity.
- Heteroaromatic groups (e.g., imidazole) enhance interactions with biological targets but increase toxicity risks.
Q & A
Q. What are the standard protocols for synthesizing 4,5-Dichloro-2-methylbenzenesulfonamide, and how can reaction conditions be optimized for reproducibility?
- Methodological Answer : Synthesis typically involves multi-step substitution or coupling reactions. Key steps include:
- Chlorination and sulfonamide formation : Use nucleophiles (e.g., amines) for substitution reactions under controlled pH and temperature .
- Coupling reactions : Palladium catalysts (e.g., Pd(PPh₃)₄) facilitate cross-coupling to form complex derivatives .
- Optimization : Solvent selection (dimethylformamide or dichloromethane) and temperature gradients (e.g., 60–80°C) improve yield . Post-synthesis purification via column chromatography or recrystallization ensures >95% purity .
Q. What characterization techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions and confirms aromatic chlorination patterns .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity and detects impurities (<0.5% threshold for biological assays) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., C₇H₆Cl₂NO₂S: theoretical 253.95 g/mol) .
Q. How do substituent positions influence the physicochemical properties of this compound?
- Methodological Answer :
- Steric effects : The 2-methyl group reduces solubility in polar solvents but enhances lipid membrane permeability .
- Electronic effects : Electron-withdrawing chlorine atoms at positions 4 and 5 increase electrophilicity, favoring nucleophilic attack in coupling reactions .
- LogP analysis : Chlorine substituents elevate logP (measured ~2.8), impacting bioavailability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data of this compound derivatives across different studies?
- Methodological Answer : Contradictions often arise from:
- Structural analogs : Minor differences in substituents (e.g., boronate vs. thiophene groups) alter enzyme inhibition profiles .
- Assay conditions : Variability in cell lines (e.g., HEK293 vs. HeLa) or IC₅₀ measurement protocols (e.g., ATP-based vs. fluorescence assays) .
- Resolution strategy : Cross-reference purity data (HPLC/MS), standardize assay protocols (e.g., ISO 10993-5 for cytotoxicity), and validate using structural analogs .
Q. What computational methods are suitable for predicting the reactivity of this compound in novel synthetic pathways?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates reaction pathways for substitution (e.g., Cl → Bpin) and predicts transition-state energies .
- Molecular Docking : Screens interactions with biological targets (e.g., carbonic anhydrase IX) to prioritize derivatives for synthesis .
- AI-driven optimization : Platforms like COMSOL Multiphysics integrate reaction kinetics data to simulate optimal solvent/catalyst combinations .
Q. What statistical experimental design approaches are recommended for optimizing reaction parameters in the synthesis of this compound derivatives?
- Methodological Answer :
- Factorial Design : Evaluates interactions between variables (e.g., temperature, solvent ratio, catalyst loading) using a 2³ factorial matrix to identify significant factors .
- Response Surface Methodology (RSM) : Models non-linear relationships (e.g., yield vs. pH) to pinpoint optimal conditions .
- Case Study : A 2021 study achieved 89% yield by optimizing Pd catalyst loading (0.5–1.5 mol%) and reaction time (12–24 hours) via central composite design .
Data Contradiction Analysis
Q. How should researchers address discrepancies in catalytic efficiency when using palladium vs. copper catalysts for coupling reactions?
- Methodological Answer :
- Catalyst screening : Compare turnover numbers (TON) and stability under identical conditions (e.g., 80°C, DMF). Pd catalysts typically show higher TON (>500) but require inert atmospheres, while Cu systems are cost-effective but less efficient (TON ~200) .
- Mechanistic studies : Use in-situ IR spectroscopy to track intermediate formation (e.g., oxidative addition vs. single-electron transfer pathways) .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
